![molecular formula C21H24F2O3 B12288946 17-acetyl-6,9-difluoro-11-hydroxy-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12288946.png)
17-acetyl-6,9-difluoro-11-hydroxy-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6α,11β)-6,9-Difluoro-11-hydroxypregna-1,4,16-triène-3,20-dione est un corticostéroïde synthétique possédant de puissantes propriétés anti-inflammatoires. Ce composé est structurellement apparenté à d'autres corticostéroïdes et est utilisé dans diverses applications pharmaceutiques, en particulier dans le traitement des affections inflammatoires et allergiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (6α,11β)-6,9-Difluoro-11-hydroxypregna-1,4,16-triène-3,20-dione implique plusieurs étapes, à partir de précurseurs stéroïdiens facilement disponibles. Les étapes clés comprennent des réactions de fluoration, d'hydroxylation et d'oxydation. Des réactifs et des catalyseurs spécifiques sont utilisés pour obtenir la stéréochimie et les transformations de groupes fonctionnels souhaitées. Par exemple, la fluoration peut être réalisée en utilisant des réactifs comme le trifluorure de diéthylaminosulfure (DAST) ou le Selectfluor, tandis que l'hydroxylation peut impliquer l'utilisation du tétroxyde d'osmium ou d'autres agents oxydants .
Méthodes de production industrielle
La production industrielle de ce composé implique généralement une synthèse à grande échelle en utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des réacteurs à flux continu et des techniques de purification avancées telles que la chromatographie et la cristallisation pour isoler le produit final .
Analyse Des Réactions Chimiques
Types de réactions
(6α,11β)-6,9-Difluoro-11-hydroxypregna-1,4,16-triène-3,20-dione subit diverses réactions chimiques, notamment:
Oxydation: Conversion des groupes hydroxyles en cétones ou en aldéhydes.
Réduction: Réduction des groupes carbonyle en groupes hydroxyles.
Substitution: Halogénation ou autres réactions de substitution nucléophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles comme l'azoture de sodium ou les thiols .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation du groupe hydroxyle en position 11 peut produire une cétone, tandis que la réduction du groupe 3-céto peut produire un dérivé hydroxylé .
Applications de la recherche scientifique
(6α,11β)-6,9-Difluoro-11-hydroxypregna-1,4,16-triène-3,20-dione a plusieurs applications de recherche scientifique:
Chimie: Utilisé comme étalon de référence en chimie analytique pour le développement de méthodes chromatographiques.
Biologie: Étudié pour ses effets sur les voies de signalisation cellulaire et l'expression des gènes.
Médecine: Investigé pour son potentiel thérapeutique dans le traitement des maladies inflammatoires et auto-immunes.
Mécanisme d'action
Le mécanisme d'action de (6α,11β)-6,9-Difluoro-11-hydroxypregna-1,4,16-triène-3,20-dione implique la liaison aux récepteurs des glucocorticoïdes dans les cellules cibles. Cette liaison conduit à la modulation de l'expression des gènes, entraînant la suppression des cytokines pro-inflammatoires et l'induction de protéines anti-inflammatoires. La structure fluorée du composé améliore sa puissance et sa stabilité par rapport aux corticostéroïdes non fluorés .
Applications De Recherche Scientifique
(6alpha,11beta)-6,9-Difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its effects on cellular signaling pathways and gene expression.
Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.
Mécanisme D'action
The mechanism of action of (6alpha,11beta)-6,9-Difluoro-11-hydroxypregna-1,4,16-triene-3,20-dione involves binding to glucocorticoid receptors in target cells. This binding leads to the modulation of gene expression, resulting in the suppression of pro-inflammatory cytokines and the induction of anti-inflammatory proteins. The compound’s fluorinated structure enhances its potency and stability compared to non-fluorinated corticosteroids .
Comparaison Avec Des Composés Similaires
Composés similaires
Propionate de fluticasone: Un autre corticostéroïde fluoré aux propriétés anti-inflammatoires similaires.
Bêtaméthasone: Un corticostéroïde puissant utilisé dans diverses affections inflammatoires.
Dexamethasone: Connu pour ses effets anti-inflammatoires et immunosuppresseurs puissants.
Unicité
(6α,11β)-6,9-Difluoro-11-hydroxypregna-1,4,16-triène-3,20-dione est unique en raison de son schéma de fluoration spécifique, qui améliore son affinité de liaison au récepteur et sa stabilité métabolique. Cela le rend particulièrement efficace à faibles doses, réduisant le risque d'effets secondaires associés à des doses plus élevées de corticostéroïdes .
Propriétés
Formule moléculaire |
C21H24F2O3 |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
17-acetyl-6,9-difluoro-11-hydroxy-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H24F2O3/c1-11(24)13-4-5-14-15-9-17(22)16-8-12(25)6-7-20(16,3)21(15,23)18(26)10-19(13,14)2/h4,6-8,14-15,17-18,26H,5,9-10H2,1-3H3 |
Clé InChI |
XFTWQKLXXOBFBZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



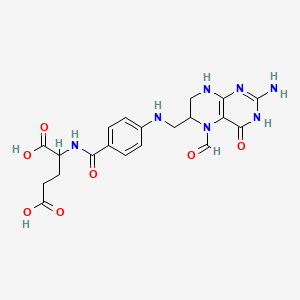
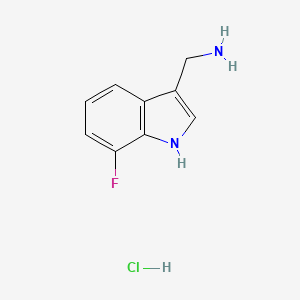
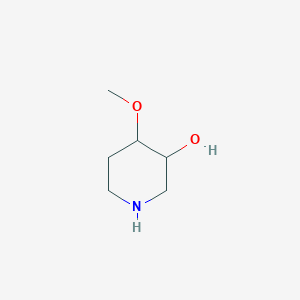

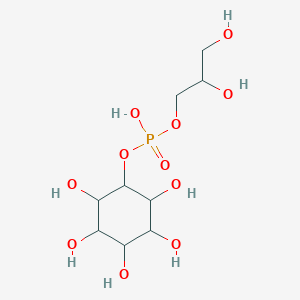
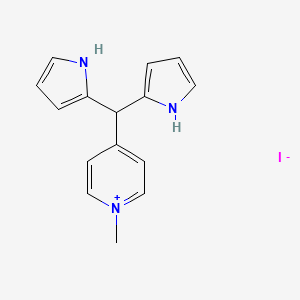
![6-[1-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12288885.png)
![(3'aS,4'R,5'R,6'aR)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-5,5-dimethylspiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxylicAcidMethylEster](/img/structure/B12288894.png)


![N-[2-(4-Chlorophenyl)-1,1-dimethyl-2-oxoethyl]-2,6-difluorobenzamide](/img/structure/B12288914.png)
![[1-(9-Fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-1-oxopropan-2-yl] acetate](/img/structure/B12288922.png)
![1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, 6-methoxy-](/img/structure/B12288939.png)
